1-methyl-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline
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Description
1-methyl-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline is a useful research compound. Its molecular formula is C15H18N6 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.15929460 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Methyl-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound falls within the class of triazoloquinoxalines, which are known for their diverse pharmacological properties. The molecular formula for this compound is C15H18N6, and it has a molecular weight of 282.34 g/mol .
Antimicrobial Properties
Recent studies have indicated that derivatives of triazoloquinoxaline, including this compound, exhibit significant antimicrobial activity. In vitro assays have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibiotic agents. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Antiparasitic Activity
Research has also highlighted the antiparasitic properties of this compound. In particular, it has been tested against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. Compounds containing quinoxaline moieties have shown promising results in inhibiting the larval stages of this parasite, with several derivatives achieving over 70% inhibition at concentrations as low as 10 µM .
Antitumor Activity
The compound's potential as an antitumor agent has been explored in various studies. Triazoloquinoxalines have been found to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, they can target pathways associated with BRAF(V600E) mutations and EGFR signaling in cancer cells. The structure-activity relationship (SAR) studies indicate that modifications to the piperazine moiety can enhance antitumor efficacy .
Neuropharmacological Effects
Preliminary investigations into the neuropharmacological properties of this compound suggest potential anxiolytic and antidepressant effects. Animal models have shown that this compound may influence serotonin and dopamine pathways, indicating its possible use in treating mood disorders .
Study on Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated a series of triazoloquinoxaline derivatives for their antimicrobial activity. The results showed that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with IC50 values ranging from 0.5 to 2 µM. The study concluded that structural modifications could further enhance these biological activities .
Study on Antiparasitic Effects
In another study focusing on antiparasitic effects against S. mansoni, derivatives were administered to infected mice. The results indicated a significant reduction in worm burden when treated with this compound at doses of 400 mg/kg body weight . This highlights its potential as a therapeutic agent for schistosomiasis.
Research Findings Summary Table
Properties
IUPAC Name |
1-methyl-4-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6/c1-11-17-18-15-14(20-9-7-19(2)8-10-20)16-12-5-3-4-6-13(12)21(11)15/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJIHFVEVDMDII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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